(R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide
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Overview
Description
(R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a benzylidene group substituted with bromine and fluorine atoms, along with a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Benzylidene Intermediate: The starting material, 3-bromo-4-fluorobenzaldehyde, is reacted with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.
Sulfinamide Formation: The benzylidene intermediate is then reacted with 2-methylpropane-2-sulfinamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms on the benzylidene ring can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The sulfinamide group can be oxidized to sulfonamide or reduced to sulfide under appropriate conditions.
Condensation Reactions: The benzylidene group can participate in condensation reactions with various nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or lithium aluminum hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Oxidation: Sulfonamide derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new drugs.
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of (R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfinamide group can form hydrogen bonds, while the benzylidene group can participate in π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (R,E)-N-(3-chloro-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide
Uniqueness
- Substituent Effects : The presence of bromine and fluorine atoms imparts unique electronic and steric properties, influencing its reactivity and interactions.
- Sulfinamide Group : The sulfinamide group provides additional sites for hydrogen bonding and can be modified to alter the compound’s properties.
Properties
Molecular Formula |
C11H13BrFNOS |
---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
(R)-N-[(3-bromo-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H13BrFNOS/c1-11(2,3)16(15)14-7-8-4-5-10(13)9(12)6-8/h4-7H,1-3H3/t16-/m1/s1 |
InChI Key |
JHSKFZSPPRQBGZ-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC(=C(C=C1)F)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
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